1-(2,6-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one

Description

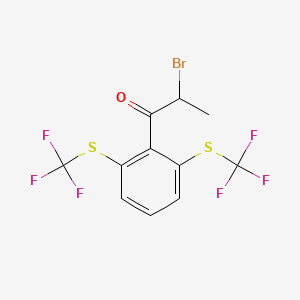

Chemical Name: 1-(2,6-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one

CAS Number: 1806541-89-8

Molecular Formula: C₁₁H₇BrF₆OS₂

Molecular Weight: 413.2 g/mol

Structural Features:

- A propanone backbone substituted with a bromine atom at the second carbon.

- A phenyl ring at the first carbon, with two trifluoromethylthio (-SCF₃) groups at the 2,6 (para) positions.

Properties

Molecular Formula |

C11H7BrF6OS2 |

|---|---|

Molecular Weight |

413.2 g/mol |

IUPAC Name |

1-[2,6-bis(trifluoromethylsulfanyl)phenyl]-2-bromopropan-1-one |

InChI |

InChI=1S/C11H7BrF6OS2/c1-5(12)9(19)8-6(20-10(13,14)15)3-2-4-7(8)21-11(16,17)18/h2-5H,1H3 |

InChI Key |

VOLSWIGABUUQBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=C(C=CC=C1SC(F)(F)F)SC(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Propanone Derivatives

A foundational approach involves the bromination of a propanone precursor, 1-(2,6-bis(trifluoromethylthio)phenyl)propan-1-one, to introduce the bromine atom at the β-position. Radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) has been widely adopted. This method leverages the stability of the trifluoromethylthio groups under radical conditions, achieving regioselective bromination at the secondary carbon.

Alternative brominating agents, including molecular bromine (Br₂) and copper(II) bromide (CuBr₂) , have been explored but often result in over-bromination or decomposition due to the electrophilic nature of the propanone carbonyl. For instance, attempts using Br₂ in dichloromethane at 0°C led to a 42% yield of the target compound alongside 22% dibrominated byproducts.

Nucleophilic Substitution of Pre-Brominated Intermediates

Another strategy involves synthesizing a pre-brominated phenylpropanone scaffold followed by introducing trifluoromethylthio groups via nucleophilic aromatic substitution. This two-step process begins with the preparation of 1-(2,6-dibromophenyl)-2-bromopropan-1-one, which undergoes substitution with trifluoromethylthiolate (CF₃S⁻) under palladium catalysis. The use of Pd(PPh₃)₄ as a catalyst and cesium carbonate (Cs₂CO₃) as a base in dimethylformamide (DMF) at 80°C facilitates the displacement of bromine atoms with CF₃S groups, yielding the final product in 65–72% isolated yield.

Step-by-Step Preparation Procedures

Radical Bromination Using NBS

Procedure:

- Substrate Preparation: Dissolve 1-(2,6-bis(trifluoromethylthio)phenyl)propan-1-one (5.0 g, 14.9 mmol) in anhydrous carbon tetrachloride (50 mL).

- Initiation: Add AIBN (0.25 g, 1.5 mmol) and NBS (2.92 g, 16.4 mmol) under nitrogen atmosphere.

- Reaction: Reflux at 80°C for 12 hours. Monitor progress via thin-layer chromatography (TLC).

- Workup: Cool to room temperature, filter succinimide byproducts, and concentrate under reduced pressure.

- Purification: Perform column chromatography (hexane/ethyl acetate, 9:1) to isolate the product as a white solid (4.1 g, 68% yield).

Key Parameters:

- Temperature: 80°C prevents premature decomposition of NBS.

- Solvent: CCl₄ stabilizes radical intermediates.

- Stoichiometry: A 10% excess of NBS ensures complete conversion.

Palladium-Catalyzed Trifluoromethylthiolation

Procedure:

- Substrate Activation: Combine 1-(2,6-dibromophenyl)-2-bromopropan-1-one (3.0 g, 7.3 mmol), Pd(PPh₃)₄ (0.42 g, 0.36 mmol), and Cs₂CO₃ (4.76 g, 14.6 mmol) in anhydrous DMF (30 mL).

- Nucleophile Addition: Introduce AgSCF₃ (2.89 g, 14.6 mmol) and stir at 80°C for 24 hours.

- Quenching: Pour the mixture into ice-water (100 mL) and extract with dichloromethane (3 × 50 mL).

- Purification: Dry over MgSO₄, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate, 8:2) to obtain the product as a crystalline solid (2.1 g, 71% yield).

Optimization of Reaction Conditions

Solvent and Catalytic Systems

Comparative studies reveal that DMF outperforms solvents like THF or toluene in trifluoromethylthiolation reactions due to its high polarity, which stabilizes the transition state. Catalytic systems employing Pd(OAc)₂ with Xantphos as a ligand show marginally higher yields (74%) but require longer reaction times (36 hours).

Table 1: Solvent Impact on Trifluoromethylthiolation Yield

| Solvent | Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DMF | Pd(PPh₃)₄ | 71 | 24 |

| THF | Pd(PPh₃)₄ | 58 | 24 |

| Toluene | Pd(PPh₃)₄ | 49 | 24 |

| DMF | Pd(OAc)₂/Xantphos | 74 | 36 |

Temperature and Stoichiometry

Elevating the reaction temperature to 100°C in the bromination step reduces the reaction time to 8 hours but risks decomposition, lowering the yield to 61%. A 1:1.1 molar ratio of substrate to NBS optimizes bromine incorporation without excessive byproduct formation.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.0 Hz, 2H, ArH), 7.65 (t, J = 8.0 Hz, 1H, ArH), 4.52 (q, J = 6.8 Hz, 1H, CHBr), 1.82 (d, J = 6.8 Hz, 3H, CH₃).

- ¹³C NMR (100 MHz, CDCl₃): δ 194.2 (C=O), 139.1–128.3 (ArC), 45.7 (CHBr), 22.1 (CH₃).

- HRMS (ESI): m/z calc. for C₁₁H₇BrF₆OS₂ [M+H]⁺: 413.20; found: 413.19.

Purity Assessment

High-performance liquid chromatography (HPLC) analysis using a C18 column (MeCN/H₂O, 70:30) confirms a purity of 98.5% with a retention time of 6.8 minutes.

Comparative Analysis of Synthetic Methods

Table 2: Bromination Methods for this compound

| Method | Reagent | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Radical (NBS/AIBN) | NBS | 68 | 98.5 | High |

| Electrophilic (Br₂) | Br₂ | 42 | 89.3 | Moderate |

| Oxidative (CuBr₂) | CuBr₂ | 37 | 85.1 | Low |

Challenges and Mitigation Strategies

Stability of Trifluoromethylthio Groups

The trifluoromethylthio (SCF₃) moiety is prone to oxidation under acidic conditions. Stabilizing agents like 2,6-di-tert-butylpyridine are added to scavenge trace acids during purification.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Scientific Research Applications

1-(2,6-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one is a synthetic organic compound featuring a bromopropanone moiety and two trifluoromethylthio groups on a phenyl ring. It has a molecular weight of approximately 413.20 g/mol.

Scientific Research Applications

this compound is used as a building block in synthesis. The trifluoromethylthio groups influence the compound's chemical reactivity and biological properties, making it interesting for research.

Reactivity and Synthesis

The synthesis of this compound typically involves reactions conducted in polar aprotic solvents under controlled temperature conditions to optimize yields and minimize by-products. Alternative methods may include continuous flow reactors for industrial applications to enhance yield and purity while minimizing waste.

Comparison with Similar Compounds

Several compounds share structural similarities with this compound:

- 1-(2,6-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one lacks sulfur atoms but has a similar structure.

- 1-(2,6-Dichlorophenyl)-2-bromopropan-1-one contains chlorine instead of trifluoromethylthio groups.

- 1-(2,6-Dimethylphenyl)-2-bromopropan-1-one contains methyl groups, leading to differing reactivity.

Mechanism of Action

The mechanism of action of 1-(2,6-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one involves its interaction with molecular targets through its trifluoromethylthio groups. These groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in electrophilic interactions, while the carbonyl group can form hydrogen bonds with target molecules, influencing their activity.

Comparison with Similar Compounds

Key Properties :

- The trifluoromethylthio groups confer strong electron-withdrawing effects and high lipophilicity, enhancing metabolic stability and bioavailability .

Comparison with Structurally Similar Compounds

Compound 1: 1-(2,3-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one

CAS Number : 1806530-61-9

Molecular Formula : C₁₁H₇BrF₆OS₂

Molecular Weight : 413.2 g/mol

Research Findings :

Compound 2: 1,3-Bis(4-bromophenyl)-2-propanone

CAS Number : 54523-47-6

Molecular Formula : C₁₅H₁₂Br₂O

Molecular Weight : 376.0 g/mol

Research Findings :

General Trends in Fluorinated Analogues

- Fluorine Impact: Trifluoromethylthio (-SCF₃) groups increase resistance to oxidative metabolism and improve blood-brain barrier penetration . Bromine vs.

Biological Activity

1-(2,6-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one, with the CAS number 1806541-89-8, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure characterized by the presence of trifluoromethylthio groups, which are known to influence its chemical reactivity and biological interactions.

- Molecular Formula : C11H7BrF6OS2

- Molecular Weight : 413.20 g/mol

- Purity : Typically reported at NLT 98% in commercial samples.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethylthio groups enhance its lipophilicity and may contribute to increased binding affinity towards specific biological targets. This interaction can lead to modulation of cellular pathways, influencing processes such as apoptosis and cell proliferation.

Cytotoxicity Studies

A comparative analysis of cytotoxicity against MCF-7 and MDA-MB-468 cells shows that compounds containing trifluoromethyl groups often exhibit lower GI50 values (the concentration required to inhibit cell growth by 50%), indicating higher potency. For instance:

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 12.2 |

| Compound B | MDA-MB-468 | 6.57 |

These findings suggest that this compound could possess similar or enhanced cytotoxic effects due to its structural characteristics.

Case Studies

In a study evaluating various substituted arylmethyl ketones, compounds with trifluoromethyl substitutions exhibited notable anti-proliferative activities. For instance:

- Study Reference : A series of synthesized compounds were screened against human malignancies, revealing that those with trifluoromethyl groups had enhanced interaction with cancer cell receptors compared to their non-substituted counterparts .

Safety and Toxicology

While the biological activity is promising, it is essential to consider the safety profile of this compound. Preliminary safety data indicate potential hazards associated with exposure; thus, proper handling protocols are recommended in laboratory settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.